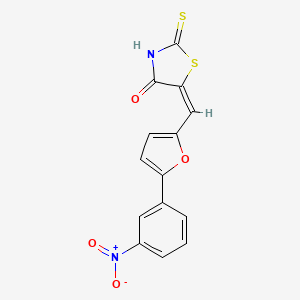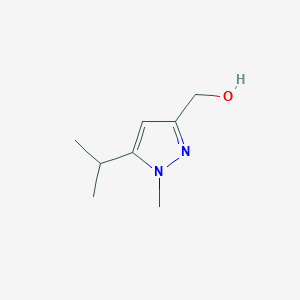![molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitory Activity
A study highlighted the synthesis of a series of analogues, including compounds structurally related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide, demonstrating potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making such compounds potential candidates for cancer therapy due to their ability to inhibit cell growth. The most potent compound was identified as a classical analogue with significant inhibitory effects, indicating the promising nature of these scaffolds for further development as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another line of research focused on the synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing a similar core structure. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that modifications of the this compound scaffold could yield new antimicrobial agents with potential clinical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Activity
The compound's core structure has been explored for its anticancer properties. A study described the design, synthesis, and evaluation of certain derivatives for their in vitro cytotoxic activity. One compound exhibited significant growth inhibition against several cancer cell lines, indicating the potential of these derivatives as anticancer agents. This suggests that the chemical framework of this compound and its analogues could be optimized for selective anticancer activity (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-ethyl-N-(3-methylphenyl)glycine methyl ester followed by the deprotection of the methyl ester group to yield the final product.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-ethyl-N-(3-methylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-ethyl-N-(3-methylphenyl)glycine methyl ester using a coupling reagent such as EDCI or DCC in the presence of a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester group using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide." ] } | |
Número CAS |
1252825-68-5 |
Fórmula molecular |
C21H25N3O3S |
Peso molecular |
399.51 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
Clave InChI |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)
![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)
![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)


![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
